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Introduction
BMS-986141 is a potent, orally bioavailable, and selective antagonist of the Protease-Activated

Receptor 4 (PAR4), a G-protein coupled receptor expressed on human platelets.[1][2] PAR4 is

activated by thrombin and plays a crucial role in the sustained phase of platelet aggregation

and thrombus formation.[1] Unlike the more rapid and transient signaling of PAR1, PAR4-

mediated signaling is prolonged, making it a key driver in pathological thrombosis.[1] The

selective inhibition of PAR4 presents a promising therapeutic strategy for the prevention of

arterial thrombosis with a potentially lower bleeding risk compared to existing antiplatelet

agents.[1] This technical guide provides a comprehensive overview of the key exploratory

studies that have characterized the preclinical and clinical profile of BMS-986141.

Mechanism of Action: PAR4 Signaling in Platelets
Thrombin, a key enzyme in the coagulation cascade, activates platelets through the cleavage

of PAR1 and PAR4. While PAR1 activation leads to a rapid and transient platelet response,

PAR4 activation results in a more sustained and prolonged signaling cascade, which is critical

for the stabilization of thrombi. BMS-986141 selectively antagonizes PAR4, thereby inhibiting

this sustained platelet activation and aggregation.

Below is a diagram illustrating the PAR4 signaling pathway in platelets and the point of

intervention for BMS-986141.
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Caption: PAR4 signaling pathway in platelets and inhibition by BMS-986141.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1667231?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preclinical Exploratory Studies
The antithrombotic efficacy and bleeding risk of BMS-986141 were evaluated in cynomolgus

monkeys using an electrolytic carotid artery thrombosis (ECAT) model.

Experimental Protocol: Electrolytic Carotid Artery
Thrombosis (ECAT) Model
While specific institutional protocols may vary, the ECAT model in cynomolgus monkeys

generally involves the following steps:

Anesthesia and Surgical Preparation: Monkeys are anesthetized, and the carotid artery is

surgically exposed.

Flow Probe Placement: A Doppler flow probe is placed around the artery to monitor blood

flow.

Thrombosis Induction: A small electrode is placed on the arterial surface. A controlled

electrical current is applied to induce endothelial injury, leading to the formation of a platelet-

rich thrombus.

Monitoring: Carotid artery blood flow is monitored continuously to assess the time to

occlusion and the stability of the thrombus.

Drug Administration: BMS-986141 is administered orally prior to the induction of thrombosis.

Endpoint Measurement: The primary endpoint is typically the reduction in thrombus weight or

the prevention of occlusive thrombus formation.

Preclinical Efficacy and Safety Data
The following table summarizes the key findings from the preclinical evaluation of BMS-986141

in cynomolgus monkeys.
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Parameter
Vehicle
Control

BMS-986141
(0.5 mg/kg)

Clopidogrel Aspirin

Thrombus

Weight

Reduction

- 88% - -

Bleeding Time

(mesenteric

artery)

Baseline 1.2-fold increase 8-fold increase 2.2-fold increase

Bleeding Time

with Aspirin
-

2.6 to 3-fold

increase
- -

These preclinical data demonstrated that BMS-986141 has potent antithrombotic activity with a

significantly lower impact on bleeding time compared to the standard-of-care antiplatelet agent,

clopidogrel.

Clinical Exploratory Studies
BMS-986141 has been evaluated in several clinical trials to assess its safety,

pharmacokinetics, and pharmacodynamics in both healthy volunteers and patient populations.

Phase 1: First-in-Human Studies (NCT02341638)
A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was

conducted in healthy participants.

Study Design: Single-ascending dose (SAD) and multiple-ascending dose (MAD) cohorts.

Participants: Healthy adult volunteers.

Intervention: Single oral doses of BMS-986141 (ranging from 2.5 mg to 150 mg) or placebo

in the SAD cohorts. Multiple oral doses of BMS-986141 or placebo for 7 days in the MAD

cohorts.

Pharmacokinetic Assessments: Plasma concentrations of BMS-986141 were measured at

various time points to determine key parameters such as Cmax, AUC, and half-life.
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Pharmacodynamic Assessments:Ex vivo platelet aggregation was assessed in response to a

PAR4 agonist peptide (PAR4-AP).

The following tables summarize the key pharmacokinetic and pharmacodynamic findings from

the Phase 1 study.

Table 1: Pharmacokinetic Parameters of BMS-986141 (Single Ascending Dose)

Dose Cmax (ng/mL) AUCinf (h*ng/mL) T1/2 (hours)

2.5 mg 17.6 183 33.7 - 44.7

150 mg 958 9207 33.7 - 44.7

Table 2: Pharmacodynamic Effect of BMS-986141 on PAR4-AP-Induced Platelet Aggregation

Dose Inhibition of Platelet Aggregation

Single Ascending Dose

75 mg and 150 mg ≥80% inhibition for ≥24 hours

Multiple Ascending Dose

≥10 mg Complete inhibition through 24 hours

The study concluded that BMS-986141 was safe and well-tolerated, with dose-proportional

pharmacokinetics and concentration-dependent pharmacodynamics.

Phase 2a: Additive Antithrombotic Effects
(NCT05093790)
A Phase 2a study was conducted to evaluate the effect of BMS-986141 on thrombus formation

when added to standard antiplatelet therapies in patients with stable coronary artery disease

and in healthy participants.

This study utilized an ex vivo thrombosis chamber model (Badimon chamber) to assess

thrombus formation under controlled shear stress conditions.
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Caption: Workflow of the ex vivo thrombosis chamber model.
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The study demonstrated that a single oral 4 mg dose of BMS-986141 had additive

antithrombotic effects when administered with aspirin, ticagrelor, or a combination of both.

Table 3: Reduction in Ex Vivo Thrombus Area with BMS-986141 (4 mg)

Treatment Group
Reduction in Thrombus
Area (High Shear)

P-value

Healthy Volunteers -21% P=0.001

Patients on Ticagrelor -28% P=0.001

Patients on Aspirin -23% P=0.018

Patients on Ticagrelor + Aspirin -24% P≤0.001

BMS-986141 selectively inhibited PAR4-agonist peptide-induced platelet aggregation, P-

selectin expression, and platelet-monocyte aggregate formation without being affected by

concomitant antiplatelet therapies.

Conclusion
The exploratory studies of BMS-986141 have consistently demonstrated its potential as a novel

antiplatelet agent. Preclinical data in cynomolgus monkeys revealed potent antithrombotic

efficacy with a favorable bleeding profile compared to standard of care. Phase 1 clinical trials in

healthy volunteers established a dose-proportional pharmacokinetic profile and a clear

concentration-dependent pharmacodynamic effect on PAR4-mediated platelet aggregation.

Furthermore, a Phase 2a study confirmed that the antithrombotic effects of BMS-986141 are

additive to those of aspirin and ticagrelor in patients with coronary artery disease. These

findings support the continued investigation of BMS-986141 as a promising therapeutic option

for the prevention of thrombotic events. However, it is important to note that the clinical

development of BMS-986141 was discontinued by Bristol Myers Squibb for undisclosed

reasons. Despite this, the data from these exploratory studies provide valuable insights into the

therapeutic potential of selective PAR4 antagonism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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